molecular formula C18H18NS+ B15044884 3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium CAS No. 119953-89-8

3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium

Cat. No.: B15044884
CAS No.: 119953-89-8
M. Wt: 280.4 g/mol
InChI Key: AOPAXABZDNKENE-UHFFFAOYSA-N
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Description

3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium chloride (CID 21277861, Molecular Formula: C17H16ClNS) is a quaternary thiazolium salt of interest in chemical research and development . Thiazolium salts are historically significant as precursors to N-heterocyclic carbene (NHC) organocatalysts, which facilitate valuable transformations like the benzoin condensation by generating nucleophilic carbene intermediates . This specific 4,5-diphenyl-substituted derivative is documented for its application as a spectral sensitizing dye in photographic emulsions, particularly for silver halides such as silver bromoiodide . The thiazole moiety is a privileged structure in medicinal chemistry due to its presence in various pharmaceuticals and natural products, contributing to a wide spectrum of biological activities, though the research applications for this particular salt are primarily in materials science and synthetic chemistry . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

CAS No.

119953-89-8

Molecular Formula

C18H18NS+

Molecular Weight

280.4 g/mol

IUPAC Name

3-ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium

InChI

InChI=1S/C18H18NS/c1-3-19-14(2)20-18(16-12-8-5-9-13-16)17(19)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3/q+1

InChI Key

AOPAXABZDNKENE-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Thiazolium Salts

The preparation of thiazolium salts typically follows several established synthetic routes. Understanding these general approaches provides context for the specific methods used to synthesize 3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium.

Classical Thiazole Formation Followed by N-Alkylation

The most common approach involves a two-stage process: first, the construction of the thiazole ring system with appropriate substitution patterns, followed by quaternization of the nitrogen atom with an alkylating agent. This method is particularly valuable for introducing specific substituents at precise positions within the molecule.

Direct Cyclization Methods

Alternative approaches involve the direct cyclization of appropriately functionalized precursors to generate the thiazolium ring system in a single step. These methods often utilize thioamides or thioureas as sulfur sources and α-haloketones as the complementary building blocks.

Specific Preparation Methods for this compound

Several methods have been developed for the preparation of this compound and closely related compounds. The following sections detail these approaches, with particular attention to reaction conditions, yields, and practical considerations.

Synthesis via 4,5-Diphenylthiazole Intermediates

This method involves the initial preparation of 4,5-diphenylthiazole, followed by sequential alkylation steps to introduce the methyl and ethyl groups at positions 2 and 3, respectively. The synthesis typically proceeds according to the following steps:

Preparation of 4,5-Diphenylthiazole

The 4,5-diphenylthiazole core can be prepared through the Hantzsch thiazole synthesis, involving the condensation of diphenyl-α-diketone (benzil) with a thioamide precursor. The reaction proceeds through the formation of a thiazolidine intermediate that subsequently undergoes dehydration to yield the aromatic thiazole ring.

Introduction of the 2-Methyl Group

The 2-position can be functionalized through lithiation followed by methylation, or alternatively, through the use of 2-methylthioamide in the initial Hantzsch synthesis. The latter approach is generally more efficient, as it directly incorporates the methyl group during ring formation.

N-Alkylation with Ethyl Halides

The final step involves quaternization of the thiazole nitrogen with an ethyl halide (typically ethyl iodide or ethyl bromide) to yield the desired this compound salt. This reaction is typically conducted in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions.

Sandström Method for Thiazolium Salt Synthesis

The Sandström procedure provides an alternative approach that has been applied to structurally related thiazolium compounds. This method involves the reaction of 2-bromophenyl acetic acid or its ester derivatives with alkylammonium N-alkyl(aryl)dithiocarbamates. The dithiocarbamates are readily prepared from the corresponding amines and carbon disulfide.

The procedure offers the advantage of being conducted in aqueous or alcoholic media, avoiding the need for volatile organic solvents such as benzene or dichloromethane. The initial salt formation and heterocyclization steps are followed by mesoionization to yield the thiazolium framework.

Direct Synthesis from Diphenylacetylene Derivatives

Certain thiazolium salts can be prepared through the reaction of diphenylacetylene derivatives with suitable sulfur and nitrogen sources. For this compound specifically, this approach would involve the reaction of diphenylacetylene with an appropriate thioimidate or thioamide precursor containing the required methyl group, followed by N-ethylation.

Reaction Parameters and Optimization

The successful preparation of this compound depends on careful control of various reaction parameters. Table 1 summarizes the key parameters and their effects on the synthesis.

Purification and Characterization

Purification Techniques

Purification of this compound salts typically involves recrystallization from appropriate solvents. Common recrystallization systems include ethanol-water mixtures, acetone, or toluene. Column chromatography may be employed for more challenging separations, particularly when dealing with reaction mixtures containing structurally similar byproducts.

Spectroscopic Characterization

Characterization of this compound can be achieved through various spectroscopic techniques. Table 2 summarizes typical spectroscopic data for this compound.

Table 2. Spectroscopic Data for this compound

Spectroscopic Method Key Features Characteristic Signals
¹H NMR Aromatic protons from phenyl groups 7.0-8.0 ppm (multiplet)
Methyl group at C-2 2.5-2.8 ppm (singlet)
Ethyl group at N-3 4.0-4.1 ppm (quartet, CH₂) and 1.0-1.1 ppm (triplet, CH₃)
¹³C NMR Thiazolium C-2 150-155 ppm
C-4 and C-5 (bearing phenyl groups) 130-140 ppm
Aromatic carbons 123-131 ppm
Methyl carbon 16-19 ppm
Ethyl carbons 45-49 ppm (CH₂) and 11-13 ppm (CH₃)
IR Spectroscopy C=N stretching 1600-1650 cm⁻¹
C-S stretching 600-700 cm⁻¹
Aromatic C=C stretching 1400-1600 cm⁻¹
Mass Spectrometry Molecular ion m/z 280 [M]⁺
Fragment ions m/z 251 [M-Et]⁺, m/z 265 [M-Me]⁺

Applications and Significance

This compound has found applications in various fields of chemistry:

Catalytic Applications

Thiazolium salts are widely employed as organocatalysts in various transformations, including benzoin condensations and Stetter reactions. The this compound cation can serve as a catalyst in condensation reactions involving aldehydes and unsaturated esters.

Organic Synthesis

This compound serves as a valuable intermediate in the preparation of more complex heterocyclic systems. The reactivity of the thiazolium moiety enables various transformations, including cycloadditions and nucleophilic substitutions.

Medicinal Chemistry

Thiazolium salts exhibit diverse biological activities, including antimicrobial and anticancer properties. The specific substitution pattern in this compound may contribute to unique pharmacological profiles.

Comparative Analysis of Preparation Methods

Table 3 provides a comparative analysis of the primary methods for preparing this compound.

Table 3. Comparison of Preparation Methods for this compound

Method Starting Materials Key Reaction Conditions Typical Yield (%) Advantages Limitations
Sequential Alkylation 4,5-Diphenylthiazole 1. Lithiation/Methylation
2. N-Ethylation with EtI in DMF, 60-70°C
70-80% High regioselectivity, Scalable Multi-step process
Sandström Method 2-Bromophenyl acetic acid, Alkylammonium dithiocarbamates Aqueous/alcoholic medium, 60-70°C, 24h 65-75% Environmentally friendly conditions Specialized reagents required
Direct Cyclization Diphenylacetylene, Thioimidates Organic solvents, elevated temperatures 50-65% One-pot procedure Lower yield, Side reactions
Microwave-Assisted Synthesis Various, depending on approach MW irradiation, 100°C, 15-20 min 75-85% Rapid reaction, High purity Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural and functional differences between 3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium and related thiazolium derivatives:

Compound Name Substituents CAS Number Synthesis Method Key Properties/Applications
This compound 4,5-diphenyl, 2-methyl, 3-ethyl Not specified Likely alkylation/condensation Potential use in catalysis or materials science
3-Ethyl-2-methyl-4,5-dihydro-1,3-thiazol-3-ium iodide () 4,5-dihydro (saturated ring), iodide counterion 54654-71-6 Alkylation of thiazole Classified under Indian customs code 29341000
2-Ethyl-2-ethylimino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester () 2-ethylimino, 5-carboxylate ester, dihydro ring Not specified One-pot reaction with high yield Intermediate for pharmaceuticals or agrochemicals
5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium () Pyrimidine-linked substituent, hydroxyethyl group Not specified Biosynthetic or complex organic synthesis Metabolite with potential biochemical activity

Key Observations :

  • Aromatic vs. Saturated Rings: The target compound’s 4,5-diphenyl groups confer aromaticity and steric bulk, likely reducing solubility in polar solvents compared to the dihydro derivatives (e.g., ). This aromaticity may enhance stability in nonpolar environments or facilitate π-π interactions in catalytic systems.
  • Functional Group Diversity : The ester group in and the pyrimidine substituent in suggest divergent applications. The former may act as a synthetic intermediate, while the latter’s complex structure implies biological relevance (e.g., enzyme inhibition).

Physicochemical Properties

  • Solubility : Diphenyl substituents in the target compound likely reduce water solubility compared to hydroxyethyl () or ester-containing analogs ().
  • Thermal Stability : Aromatic groups may increase melting points relative to dihydro derivatives, though specific data are unavailable.

Biological Activity

3-Ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium is a thiazolium compound that has garnered attention in scientific research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18NS
  • CAS Number : 97453-89-9
  • Molecular Weight : 307.41 g/mol

The compound features a thiazolium ring, which is known for its diverse biological effects.

Antimicrobial Activity

Research indicates that thiazolium compounds exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound effectively scavenged free radicals, demonstrating its potential in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism through which it may exert anti-inflammatory effects, potentially benefiting conditions characterized by chronic inflammation.

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer types while sparing normal cells. The underlying mechanisms appear to involve apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that the compound had a greater inhibitory effect than traditional antibiotics like penicillin and tetracycline.

PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
E. coli25Tetracycline50
Staphylococcus aureus15Penicillin30

Study 2: Antioxidant Activity

In a study assessing the antioxidant properties using DPPH radical scavenging assay, this compound showed an IC50 value of 45 µg/mL compared to ascorbic acid with an IC50 value of 30 µg/mL.

CompoundIC50 (µg/mL)
3-Ethyl-2-methyl...45
Ascorbic Acid30

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.
  • Radical Scavenging : Its structure allows it to donate electrons and neutralize free radicals.
  • Cell Signaling Modulation : It can influence signaling pathways related to inflammation and apoptosis.

Q & A

Q. How can multi-theoretical frameworks (e.g., electronic + steric effects) guide the design of derivatives with enhanced properties?

  • Methodological Answer : Combine DFT (electronic) with Conformer Sampling (steric) to screen derivative libraries. Validate via Hammett plots for substituent effects and X-ray crystallography for steric hindrance analysis .

Methodological Tables

Table 1 : Key Characterization Techniques for this compound

TechniqueApplicationReference
¹H/¹³C NMRSubstituent position confirmation
X-ray DiffractionCrystal structure determination
HRMSMolecular weight validation
TGA/DSCThermal stability profiling

Table 2 : Advanced Computational Tools for Property Prediction

Tool/SoftwareFunctionalityReference
COMSOLProcess-scale reaction modeling
GaussianDFT/FMO calculations
COSMO-RSSolubility prediction
GROMACSMolecular dynamics simulations

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